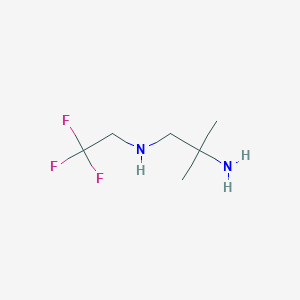![molecular formula C10H11ClIN3O B15277751 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
The synthesis of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro and iodo substituents. The final step involves the addition of the propan-1-ol group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-tumor, and antimicrobial compounds.
Materials Science: The compound’s unique photophysical properties make it suitable for use in the development of fluorescent probes and organic light-emitting devices.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Wirkmechanismus
The mechanism of action of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the iodo and propan-1-ol groups, resulting in different chemical and biological properties.
3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the chloro and propan-1-ol groups, which may affect its reactivity and applications.
2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid: Contains an acetic acid group instead of the propan-1-ol group, leading to different solubility and reactivity characteristics.
Eigenschaften
Molekularformel |
C10H11ClIN3O |
|---|---|
Molekulargewicht |
351.57 g/mol |
IUPAC-Name |
2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol |
InChI |
InChI=1S/C10H11ClIN3O/c1-5(4-16)7-3-8(11)15-10(13-7)9(12)6(2)14-15/h3,5,16H,4H2,1-2H3 |
InChI-Schlüssel |
PPHDVGRTPBVCDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1I)C(C)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


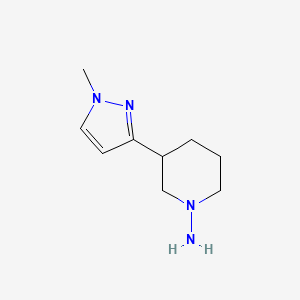
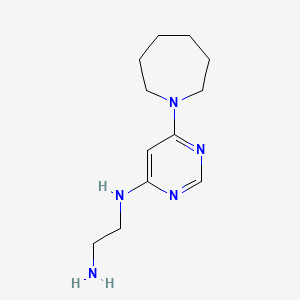
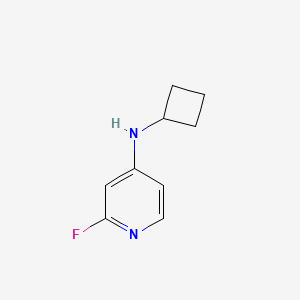
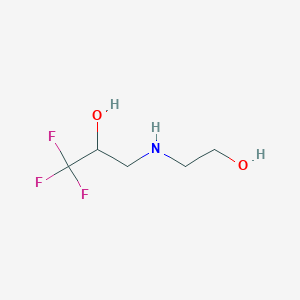
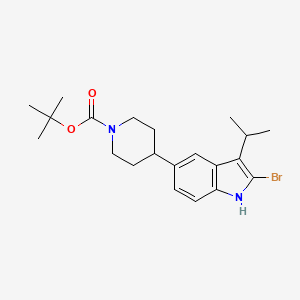
![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
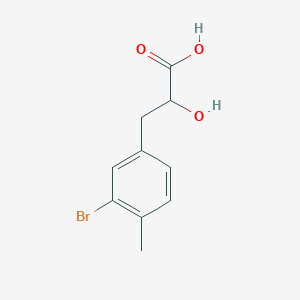
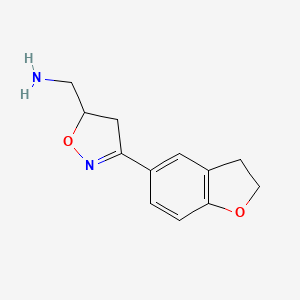

![Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
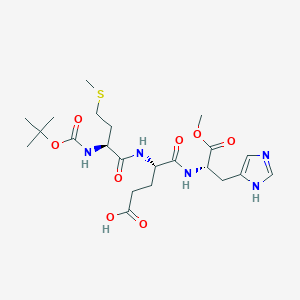
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)
